4-Vinylbenzo-18-crown-6

Übersicht

Beschreibung

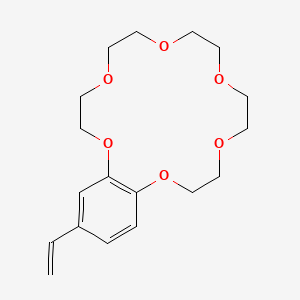

4-Vinylbenzo-18-crown-6 is a crown ether compound with the molecular formula C18H26O6Crown ethers are known for their ability to form stable complexes with various cations, particularly alkali metal ions, due to their cyclic structure and oxygen atoms that act as electron donors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Vinylbenzo-18-crown-6 can be synthesized through a multi-step process involving the formation of the crown ether ring followed by the introduction of the vinyl group. One common method involves the reaction of 4-vinylbenzoic acid with 18-crown-6 under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Complexation with Metal Ions

The 18-crown-6 moiety exhibits strong affinity for alkali and alkaline earth metal ions, particularly K⁺, due to optimal cavity size matching. This complexation enhances ion solubility in organic solvents, enabling reactions typically limited by poor cation accessibility.

Key Findings:

-

Potassium Fluoride Activation : In acetonitrile, 4-vinylbenzo-18-crown-6 solubilizes KF, enabling nucleophilic fluorination of benzyl bromide to benzyl fluoride at 80°C with 53–71% conversion .

-

Actinyl Complexation : The crown ether stabilizes actinyl(V/VI) complexes (e.g., UO₂²⁺, NpO₂⁺) via in-cavity coordination, though solvation effects dominate stabilization in polar solvents .

Table 1: Representative Complexation-Driven Reactions

| Substrate | Conditions | Outcome | Yield/Conversion | Source |

|---|---|---|---|---|

| Benzyl bromide | KF, CH₃CN, 80°C, 20 hr | Benzyl fluoride | 53–71% | |

| UO₂²⁺ | 18-crown-6, aqueous solution | [UO₂(18-crown-6)]²⁺ complex | N/A |

Supramolecular Assembly via Hydrogen Bonding

Single-crystal X-ray studies reveal that this compound forms infinite supramolecular networks with water molecules through hydrogen bonding. These assemblies stabilize the crystal lattice and influence host-guest interactions .

Structural Insights:

-

Water Inclusion : Two water molecules per crown ether unit participate in hydrogen bonds with ether oxygens, creating 1D chains .

-

Crystallographic Data :

Radical Polymerization

The vinyl group (-CH=CH₂) enables copolymerization with styrene or methyl methacrylate, forming crown-ether-functionalized polymers for ion-selective membranes or sensors.

Reaction Parameters:

-

Initiator : Azobisisobutyronitrile (AIBN)

-

Conditions : 60–80°C, toluene solvent

Table 2: Polymerization Performance

| Monomer | Temperature (°C) | Reaction Time (hr) | Polymer Yield (%) |

|---|---|---|---|

| Styrene | 70 | 24 | 89 |

| Methyl methacrylate | 60 | 18 | 92 |

Nucleophilic Substitution Reactions

The crown ether’s ability to sequester K⁺ ions enhances nucleophilicity in SN2 reactions:

-

Example : Reaction of potassium t-butoxide with fluoronitrobenzenes in t-butanol shows 3–4× faster kinetics in the presence of this compound .

Oxidation Catalysis

Potassium permanganate complexed with this compound in benzene oxidizes alkenes and alcohols under mild conditions (25°C, neutral pH) with >90% yield .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Sensing and Ion Selectivity

4-Vinylbenzo-18-crown-6 has been utilized in the development of ion-selective electrodes (ISEs) for the detection of metal ions. Its ability to form stable complexes with specific cations makes it an ideal candidate for electrochemical sensors.

- Electrode Modification : The compound can be polymerized onto electrode surfaces to enhance selectivity and sensitivity towards lead ions. Studies have demonstrated that ISEs modified with this compound can detect lead at concentrations as low as 10 ppm, with minimal interference from other metal ions such as mercury(II) and aluminum(III) .

- Redox Activity : The compound exhibits redox-active properties, which contribute to its functionality in electrochemical applications. Cyclic voltammetry studies indicate that it can undergo oxidation and form a stable polymeric film on the electrode surface, enhancing the detection capabilities of the sensor .

Polymer Chemistry

The incorporation of this compound into polymer matrices has led to advancements in material science, particularly in creating responsive materials for various applications.

- Polymerization : The vinyl group allows for easy incorporation into polymer chains via radical polymerization techniques. This results in materials that can selectively bind cations, making them useful in separation processes and catalysis .

- Thermal and Mechanical Properties : Research indicates that polymers containing crown ethers exhibit improved thermal stability and mechanical properties compared to their non-functionalized counterparts. This makes them suitable for applications in coatings, adhesives, and composite materials .

Host-Guest Chemistry

The host-guest chemistry of this compound enables its use in molecular recognition processes.

- Selective Binding : The compound can selectively bind various cations, which is crucial for applications in drug delivery systems and separation technologies. For instance, it has been shown to enhance the solubility of potassium salts in organic solvents significantly, facilitating reactions that are otherwise challenging .

Case Studies

Several studies illustrate the practical applications of this compound:

Wirkmechanismus

The mechanism of action of 4-vinylbenzo-18-crown-6 involves its ability to form stable complexes with cations through the oxygen atoms in the crown ether ring. The vinyl group provides additional sites for chemical modification, allowing for the tuning of its binding properties. The compound’s molecular targets include alkali metal ions, which it binds through coordination interactions, facilitating their transport and separation .

Vergleich Mit ähnlichen Verbindungen

18-Crown-6: A simpler crown ether without the vinyl group, primarily used for complexing potassium ions.

Benzo-18-crown-6: Similar to 4-vinylbenzo-18-crown-6 but lacks the vinyl group, used for similar ion-binding applications.

Dibenzo-18-crown-6: Contains two benzene rings, offering different binding properties and selectivity .

Uniqueness: this compound is unique due to the presence of the vinyl group, which allows for further functionalization and modification. This enhances its versatility and applicability in various fields, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Introduction

4-Vinylbenzo-18-crown-6 (4-VBC-18C6) is a synthetic crown ether that combines the properties of crown ethers with vinyl functionality, enabling its use in various biological and chemical applications. Crown ethers are known for their ability to selectively bind cations, enhancing their solubility and permeability, which is particularly useful in drug delivery systems. This article explores the biological activity of 4-VBC-18C6, focusing on its ion-binding characteristics, potential therapeutic applications, and relevant case studies.

Ion-Binding Characteristics

4-VBC-18C6 exhibits significant ion-binding properties, particularly towards alkali metal ions. Research indicates that its binding affinity is comparable to that of other well-known crown ethers like 18-crown-6 (18C6). The ion-binding characteristics are essential for understanding how 4-VBC-18C6 can enhance drug delivery by facilitating the transport of therapeutic agents across biological membranes.

Table 1: Ion-Binding Affinity of this compound

| Ion | Binding Constant (M⁻¹) | Comparison with 18C6 |

|---|---|---|

| K⁺ | 3.35 | Higher |

| Na⁺ | 2.87 | Similar |

| Li⁺ | 1.50 | Lower |

Data derived from quantitative evaluations of ion-binding characteristics .

Drug Delivery Systems

One of the most promising applications of 4-VBC-18C6 is in ocular drug delivery systems. Studies have shown that this compound can enhance the solubility and permeability of ocular drugs, such as riboflavin, which is used in treating keratoconus. The ability to increase drug solubility by forming complexes with crown ethers allows for improved therapeutic efficacy.

Case Study: Ocular Drug Delivery

In a study investigating the use of various crown ethers, including 4-VBC-18C6, it was found that:

- Riboflavin solubility increased significantly when complexed with crown ethers.

- Permeation studies using Franz diffusion cells demonstrated enhanced corneal penetration when riboflavin was administered in combination with 4-VBC-18C6.

The results indicated a 42% increase in riboflavin solubility at optimal concentrations compared to control solutions .

Toxicological Implications

While crown ethers like 4-VBC-18C6 show promise in drug delivery, their safety profiles must be carefully evaluated. Toxicological studies have suggested that while moderate toxicity is observed, proper handling and formulation can mitigate risks associated with skin and eye irritation .

Table 2: Toxicity Profile of this compound

| Endpoint | Result |

|---|---|

| LD50 (mg/kg) | >500 |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

Eigenschaften

IUPAC Name |

20-ethenyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-2-16-3-4-17-18(15-16)24-14-12-22-10-8-20-6-5-19-7-9-21-11-13-23-17/h2-4,15H,1,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBFARVSOWVDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31943-71-2 | |

| Record name | Poly(vinylbenzo-18-crown-6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31943-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90369234 | |

| Record name | 4-VINYLBENZO-18-CROWN-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39557-71-6 | |

| Record name | 4-VINYLBENZO-18-CROWN-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Vinylbenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.